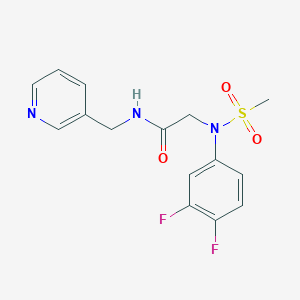

![molecular formula C18H9FN2O4 B5528424 2-(4-fluoro-3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5528424.png)

2-(4-fluoro-3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to 2-(4-fluoro-3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been reported, involving complex reactions that yield compounds with significant photophysical properties (Bojinov & Panova, 2007). These synthetic routes often employ combinations of various reagents and catalysts to incorporate functional groups that influence the photostability and emission characteristics of the final products.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a core benzo[de]isoquinoline-1,3-dione framework, with substituents that can significantly affect their optical and electronic properties. The presence of fluorine and nitro groups in the molecule can influence its electron distribution, leading to variations in its absorption and emission spectra. Studies involving X-ray crystallography and spectroscopic methods have provided insights into the planar and non-planar arrangements of these molecules, affecting their intermolecular interactions and stability (Clegg et al., 1999).

Chemical Reactions and Properties

The chemical behavior of 2-(4-fluoro-3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its derivatives under various conditions has been a subject of interest. These compounds are involved in reactions such as nitration, cyclization, and sulfonylation, which are pivotal in modifying their chemical structure and enhancing their applicability in different domains (Li et al., 2017). The introduction of different substituents through these reactions can lead to a wide range of derivatives with varied biological and photophysical activities.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, thermal stability, and photostability, are crucial for their practical applications. The photostability of benzo[de]isoquinoline-1,3-dione derivatives has been significantly enhanced through structural modifications, making them suitable for applications in fluorescent materials and photopolymerization processes (Bojinov et al., 2004).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity towards various organic and inorganic reagents, play a vital role in their application in synthetic chemistry and material science. Their ability to undergo radical reactions, participate in cascade reactions, and form stable complexes with metals or other organic molecules highlights their versatility and potential as building blocks in the synthesis of more complex molecules (Zhao et al., 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-fluoro-3-nitrophenyl)benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9FN2O4/c19-14-8-7-11(9-15(14)21(24)25)20-17(22)12-5-1-3-10-4-2-6-13(16(10)12)18(20)23/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSYQFIYRCOMDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC(=C(C=C4)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluoro-3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(1-naphthyl)-4-oxobutanamide hydrochloride](/img/structure/B5528347.png)

![methyl 4,5-dimethoxy-2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5528355.png)

![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B5528363.png)

![1-(4-tert-butylbenzyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B5528397.png)

![6-(2,5-dimethyl-3-furyl)-7-methyl-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5528403.png)

![methyl 2-{[(ethylamino)carbonyl]amino}benzoate](/img/structure/B5528406.png)

![(3aR*,6S*)-2-cycloheptyl-N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5528414.png)

![6-[(1-cyclopentyl-3-piperidinyl)carbonyl]-5,6,7,8-tetrahydro-1,6-naphthyridine](/img/structure/B5528421.png)

![N-(2-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5528430.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B5528433.png)